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Abstract
This technical guide provides a comprehensive overview of the thermochemical properties of 2-
(3-Methylphenoxy)ethanol (CAS: 13605-19-1, Molecular Formula: C₉H₁₂O₂). While this

compound is utilized in organic synthesis and pharmaceutical development, a significant gap

exists in the public domain regarding its experimentally determined thermochemical data.[1]

This document bridges that gap by not only presenting the available physical data but also by

providing detailed, field-proven experimental protocols and computational workflows for the

determination of its core thermochemical properties, including enthalpy of formation, heat

capacity, and vapor pressure. This guide is intended for researchers, chemists, and drug

development professionals who require a robust understanding and practical approach to

characterizing this and similar ether-alcohol compounds.

Introduction and Physicochemical Foundation
2-(3-Methylphenoxy)ethanol, also known as ethylene glycol mono-m-tolyl ether, is a colorless

to pale yellow liquid.[2][3] Its molecular structure, featuring a hydroxyl group, an ether linkage,

and a substituted aromatic ring, results in a moderate polarity and a capacity for hydrogen

bonding, which significantly influences its physical and thermochemical behavior.[4]

Understanding these properties is critical for process design, safety analysis, reaction

modeling, and predicting the compound's environmental fate.
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While comprehensive experimental data is sparse, foundational physicochemical properties

have been reported and are summarized below.

Table 1: Known Physicochemical Properties of 2-(3-Methylphenoxy)ethanol

Property Value Source

Molecular Formula C₉H₁₂O₂ [1][3]

Molecular Weight 152.19 g/mol [1][3]

CAS Number 13605-19-1 [2][3][5]

Density 1.07 g/cm³ [1][6]

Boiling Point 104-105 °C @ 3 mmHg [1][6]

Vapor Pressure 0.00636 mmHg @ 25 °C [1]

Refractive Index 1.5300-1.5340 @ 20 °C [2][3]

Experimental Determination of Core
Thermochemical Properties
Given the absence of published experimental data for key thermochemical parameters, this

section details the authoritative methodologies required for their determination.

Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation is the enthalpy change when one mole of a compound is

formed from its constituent elements in their standard states.[7] For organic compounds like 2-
(3-Methylphenoxy)ethanol, it is most accurately determined indirectly through its enthalpy of

combustion (ΔcH°).

Causality of Method Selection: Combustion calorimetry is the gold standard for determining the

enthalpy of combustion of organic liquids. The immense energy released upon complete

combustion to CO₂(g) and H₂O(l) can be measured with high precision. By applying Hess's

Law, this measured value can be combined with the well-known standard enthalpies of

formation of CO₂ and H₂O to calculate the standard enthalpy of formation of the compound.[7]
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This protocol describes the determination of the enthalpy of combustion using an isoperibol

bomb calorimeter.

Sample Preparation:

Accurately weigh approximately 0.8 - 1.2 g of high-purity (>98%) 2-(3-
Methylphenoxy)ethanol into a crucible.[8]

Attach a nickel-chromium fuse wire of known length and mass, ensuring it is in contact

with the sample.

Calorimeter Assembly:

Place the crucible in the bomb head.

Add approximately 1 mL of deionized water to the bomb to ensure saturation of the

internal atmosphere with water vapor.

Seal the bomb and purge it with oxygen to remove atmospheric nitrogen. Pressurize the

bomb with high-purity oxygen to approximately 30 atm.

Submerge the sealed bomb in a known mass of water in the calorimeter's insulated

bucket.

Measurement Cycle:

Allow the system to reach thermal equilibrium while stirring the water. Record the

temperature at regular intervals for a 5-minute initial period to establish a baseline drift.

Ignite the sample by passing a current through the fuse wire.

Record the temperature rise at frequent intervals (e.g., every 15 seconds) until a peak

temperature is reached.

Continue recording the temperature for a 5-10 minute final period to establish the post-

combustion drift.[9]

Data Analysis & Validation:
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Correct the observed temperature rise for heat exchange with the surroundings (using the

baseline and final drift data) to find the true temperature change (ΔT).

Calculate the total energy released (q_total) using the equation: q_total = C_cal * ΔT,

where C_cal is the energy equivalent of the calorimeter.

C_cal must be determined by combusting a certified standard reference material, such as

benzoic acid, under identical conditions. This calibration step is critical for trustworthiness.

Subtract the energy contributions from the ignition of the fuse wire and any side reactions

(e.g., formation of nitric acid, determined by titration of the bomb washings).

Calculate the specific enthalpy of combustion (ΔcH°) in kJ/mol.

Apply Hess's Law using the combustion reaction to find the enthalpy of formation (ΔfH°):

C₉H₁₂O₂(l) + 11O₂(g) → 9CO₂(g) + 6H₂O(l)

ΔcH° = [9 * ΔfH°(CO₂, g) + 6 * ΔfH°(H₂O, l)] - [ΔfH°(C₉H₁₂O₂, l) + 11 * ΔfH°(O₂, g)]

Since ΔfH°(O₂, g) is zero by definition, the equation can be rearranged to solve for ΔfH°

(C₉H₁₂O₂, l).
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Workflow for determining Enthalpy of Formation via Bomb Calorimetry.
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Liquid Heat Capacity (C_p,l)
Heat capacity is the amount of heat required to raise the temperature of a substance by one

degree. For liquids, the isobaric heat capacity (C_p) is a fundamental property for heat transfer

calculations and thermodynamic modeling.[10]

Causality of Method Selection: Differential Scanning Calorimetry (DSC) is a rapid and simple

method for determining the specific heat capacities of thermally stable liquids and solids.[11]

[12] It requires only milligram-sized samples and provides high-quality data across a wide

temperature range.[13][14] The method's reliability stems from a direct comparison of the heat

flow into a sample versus a known reference material (sapphire).

Instrument Calibration:

Perform temperature and enthalpy calibrations using certified standards (e.g., indium, tin)

to ensure instrument accuracy.

Baseline Run (Empty Pans):

Place an empty, hermetically sealed aluminum pan and lid in the sample position and an

identical one in the reference position.

Heat the DSC cell at a constant rate (e.g., 20 °C/min) through the desired temperature

range (e.g., -20 °C to 100 °C).[11]

Record the heat flow curve. This is the baseline.

Reference Standard Run (Sapphire):

Place a precisely weighed sapphire standard (α-Al₂O₃) in the sample pan.

Perform the exact same temperature program as the baseline run and record the heat flow

curve.

Sample Run:

Replace the sapphire standard with a precisely weighed sample of 2-(3-
Methylphenoxy)ethanol (typically 5-15 mg) in an identical hermetically sealed pan.[11]
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Perform the exact same temperature program and record the heat flow curve.

Data Analysis & Validation:

At a specific temperature (T), calculate the specific heat capacity (C_p) of the sample

using the following equation:

C_p(sample) = C_p(std) * (m_std / m_sample) * (ΔQ_sample - ΔQ_baseline) / (ΔQ_std

- ΔQ_baseline)

Where:

C_p(std) is the known specific heat capacity of sapphire at T.

m is the mass of the standard or sample.

ΔQ is the heat flow signal (in mW) from the respective runs at T.

The use of a three-step process (baseline, standard, sample) ensures that asymmetries in

the instrument are accounted for, leading to a trustworthy result.
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Workflow for Heat Capacity determination using a three-step DSC method.
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Vapor Pressure (P_vap) and Enthalpy of Vaporization
(Δ_vapH°)
Vapor pressure is a critical property for assessing volatility, environmental transport, and for

process design involving distillation. The enthalpy of vaporization, the energy required for a

substance to transition from liquid to gas, is directly related to the temperature dependence of

vapor pressure.

Causality of Method Selection: The reported vapor pressure of 0.00636 mmHg (0.848 Pa) at 25

°C indicates that 2-(3-Methylphenoxy)ethanol is a low-volatility compound.[1] For such

substances, the transpiration method is highly suitable.[15] It involves saturating a carrier gas

with the substance's vapor and then determining the mass of the substance transported,

allowing for a precise calculation of its partial pressure.[16][17]

Apparatus Setup:

A temperature-controlled saturator cell is packed with an inert support (e.g., glass beads

or silica) coated with the liquid sample.

A precisely controlled flow of an inert carrier gas (e.g., nitrogen or helium) is passed

through the saturator. The flow rate must be slow enough to ensure the gas becomes fully

saturated with the sample's vapor.

Downstream of the saturator, a trap (e.g., a cold trap or a sorbent tube) is used to collect

all the vaporized sample.

Measurement:

Set the saturator to the desired temperature (T) and allow it to equilibrate.

Pass a known volume of carrier gas (V) through the system at a constant flow rate.

Quantify the mass of the sample (m) collected in the trap. This can be done gravimetrically

or by solvent extraction followed by chromatography.

Calculation of Vapor Pressure:
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Assuming the ideal gas law, the partial pressure (P_vap) of the sample at temperature T is

calculated as:

P_vap = (m / M) * R * T_amb / V_total

Where M is the molar mass, R is the ideal gas constant, T_amb is the ambient

temperature where the gas volume was measured, and V_total is the total volume of

gas passed.

Determination of Enthalpy of Vaporization (Δ_vapH°):

Repeat the experiment at several different temperatures to obtain a set of (P_vap, T) data

points.

Plot ln(P_vap) versus 1/T. According to the Clausius-Clapeyron equation, this plot should

be linear.

The slope of the line is equal to -Δ_vapH° / R.

This relationship provides a robust, self-validating method: a linear plot confirms the

quality of the data, and the slope directly yields the enthalpy of vaporization.

Computational Thermochemistry: An In-Silico
Approach
When experimental data is unavailable or difficult to obtain, computational chemistry provides a

powerful alternative for estimating thermochemical properties.[18] High-level quantum

mechanical methods can predict these properties with accuracy that often rivals experimental

uncertainty.[19]

Causality of Method Selection: Density Functional Theory (DFT) offers an excellent balance of

computational cost and accuracy for molecules of this size. Methods like B3LYP or ωB97X-D

with a suitable basis set (e.g., 6-311++G(d,p)) are well-established for calculating the

thermochemical properties of organic molecules, including ethers and alcohols.[19][20]

Conformational Search: Identify the lowest energy conformer(s) of the 2-(3-
Methylphenoxy)ethanol molecule, as multiple rotational isomers may exist.
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Geometry Optimization: Perform a full geometry optimization of the lowest energy conformer.

Frequency Calculation: Perform a vibrational frequency calculation on the optimized

geometry. The absence of imaginary frequencies validates that the structure is a true energy

minimum.

Property Calculation: The results of the frequency calculation are used to compute the zero-

point vibrational energy (ZPVE), thermal corrections, and ultimately the standard state

(298.15 K, 1 bar) thermochemical properties:

Enthalpy of Formation (ΔfH°): Calculated using atomization or isodesmic reaction

schemes, which provide better error cancellation than direct calculation.

Heat Capacity (C_p): Derived from translational, rotational, and vibrational contributions

calculated from the molecular geometry and vibrational frequencies.

Standard Entropy (S°): Also derived from the calculated translational, rotational, and

vibrational partition functions.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 17 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b076546?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Input: Molecular Structure
(2-(3-Methylphenoxy)ethanol)

1. Conformational Search
(Find low-energy isomers)

2. Geometry Optimization
(e.g., DFT/B3LYP)

3. Vibrational Frequency
Calculation

Validate: No imaginary frequencies?Calculate ΔfH° via
Isodesmic Reactions

 No, re-optimize 

Output: Thermochemical Properties
ΔfH°, S°, C_p

 Yes 

Click to download full resolution via product page

Workflow for Computational Thermochemistry using DFT.

Summary and Interrelation of Properties
The thermochemical properties of a compound are not isolated values but are interconnected

through the laws of thermodynamics. The experimental and computational methods described
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provide a framework for creating a complete and validated dataset for 2-(3-
Methylphenoxy)ethanol.

Table 2: Summary of Methodologies for Key Thermochemical Properties

Property
Recommended
Method

Key Principle Expected Outcome

Enthalpy of

Formation, ΔfH°

Oxygen Bomb

Calorimetry

Measurement of

ΔcH°, application of

Hess's Law

A precise value for the

standard enthalpy of

formation in the liquid

state.

Heat Capacity, C_p
Differential Scanning

Calorimetry (DSC)

Measures heat flow

difference between

sample and a known

standard.

C_p as a function of

temperature for the

liquid phase.

Vapor Pressure,

P_vap
Transpiration Method

Saturation of a carrier

gas and quantification

of transported mass.

Accurate P_vap data

at various

temperatures, suitable

for low-volatility

compounds.

Enthalpy of

Vaporization, Δ_vapH°

From Vapor Pressure

Data

Application of the

Clausius-Clapeyron

equation to P_vap vs.

T data.

A single, robust value

for the enthalpy of

vaporization.

The relationship between these properties is fundamental. For instance, vapor pressure

measurements are the gateway to determining the enthalpy of vaporization, a critical

parameter for understanding phase change energetics.

Conclusion
While 2-(3-Methylphenoxy)ethanol is a commercially available compound with applications in

synthesis, its core thermochemical properties are not well-documented in scientific literature.

This guide provides the necessary theoretical background and detailed, actionable protocols
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for researchers to determine these vital parameters. By combining established experimental

techniques like bomb calorimetry, DSC, and the transpiration method with modern

computational workflows, a complete and reliable thermochemical profile can be developed.

This data is essential for ensuring the safe, efficient, and predictable application of this

molecule in research and industrial settings.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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